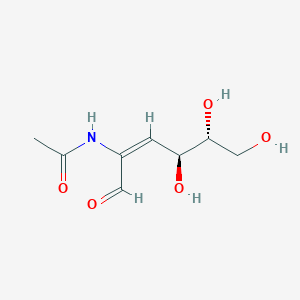
Chromogen i
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromogen I is a chemical compound that is either colored or can be made colored by the attachment of suitable substituents. It is widely used in various fields, including immunohistochemistry, where it plays a crucial role in staining biological samples to visualize molecular targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chromogen I typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of aromatic amines and diazonium salts, which undergo coupling reactions to form the chromogen. The reaction conditions often require acidic or basic environments to facilitate the coupling process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The process involves the use of automated systems to monitor and adjust the reaction conditions in real-time .
Analyse Des Réactions Chimiques
Types of Reactions: Chromogen I undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form, which often exhibits a different color.
Reduction: Reducing agents can revert the oxidized form back to the original chromogen.
Substitution: Substituents on the chromogen can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct colors and properties, making them useful in different applications .
Applications De Recherche Scientifique
Chromogen I has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various analytical techniques to detect the presence of specific ions or molecules.
Biology: Plays a crucial role in immunohistochemistry for staining tissues and cells to visualize molecular targets.
Medicine: Utilized in diagnostic assays to detect biomarkers associated with diseases.
Industry: Employed in the production of dyes and pigments for textiles, plastics, and other materials
Mécanisme D'action
The mechanism of action of Chromogen I involves its conversion from a colorless or faintly colored state to a highly colored compound through chemical reactions. In immunohistochemistry, enzymes such as horseradish peroxidase catalyze the conversion of this compound into a colored precipitate at the site of enzymatic activity. This allows for the visualization of specific molecular targets within biological samples .
Comparaison Avec Des Composés Similaires
Chromogen I can be compared with other chromogenic compounds such as:
3,3’-Diaminobenzidine tetrahydrochloride (DAB): Widely used in immunohistochemistry for its ability to produce a brown precipitate.
Fast Red: Reacts with alkaline phosphatase to produce a red end product.
PermaBlue and PermaGreen: Used for multiplex staining in immunohistochemistry
Uniqueness: this compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields. Its ability to produce distinct colors upon reaction makes it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H13NO5 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
N-[(E,4S,5R)-4,5,6-trihydroxy-1-oxohex-2-en-2-yl]acetamide |
InChI |
InChI=1S/C8H13NO5/c1-5(12)9-6(3-10)2-7(13)8(14)4-11/h2-3,7-8,11,13-14H,4H2,1H3,(H,9,12)/b6-2+/t7-,8+/m0/s1 |
Clé InChI |
RFOPFIYPZLCUQZ-SXLGRDMDSA-N |
SMILES isomérique |
CC(=O)N/C(=C/[C@@H]([C@@H](CO)O)O)/C=O |
SMILES canonique |
CC(=O)NC(=CC(C(CO)O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


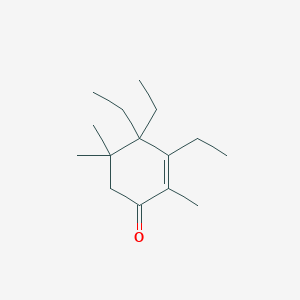



![Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester](/img/structure/B13766129.png)

![Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-](/img/structure/B13766139.png)
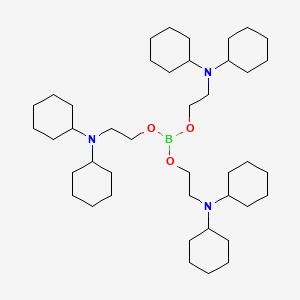
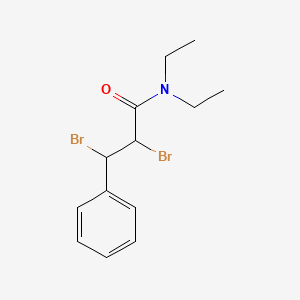

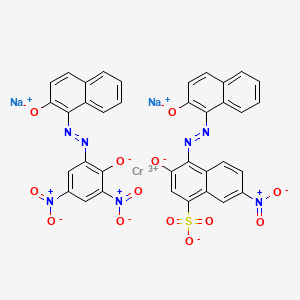
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
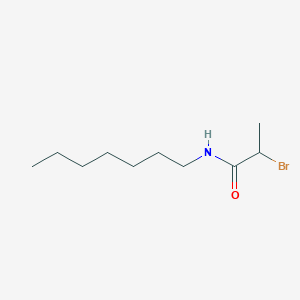
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
